3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Description
3-[(4-tert-Butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 4-tert-butylphenylmethoxy substituent at the 3-position of the thiophene ring and a 2,4-difluorophenyl carboxamide group at the 2-position.
Key physicochemical properties of analogous compounds include molecular weights ranging from 400–500 g/mol, densities of ~1.45 g/cm³, and calculated acidity coefficients (pKa) near 9.5, suggesting moderate solubility in organic solvents .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO2S/c1-22(2,3)15-6-4-14(5-7-15)13-27-19-10-11-28-20(19)21(26)25-18-9-8-16(23)12-17(18)24/h4-12H,13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNRWDUZRQLBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction can be employed to couple a boronic acid derivative of the thiophene ring with an aryl halide to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer activity.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₂) at the 3-position enhance polarity but may reduce metabolic stability. Fluorine atoms on the carboxamide aryl group (e.g., 2,4-difluorophenyl) improve bioavailability by modulating pKa and enhancing membrane permeability .
Biological Activity Trends :
- Thiophene carboxamides with sulfonyl or halogenated substituents (e.g., ) are often explored for antimicrobial or anticancer applications. For example, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (a structural analog) exhibits significant cytotoxic effects .
- Nitrothiophene carboxamides () demonstrate narrow-spectrum antibacterial activity, suggesting the nitro group’s role in target binding .
Research Findings and Implications
Physicochemical and Pharmacokinetic Profiles
- Solubility : Sulfonyl-containing analogs () exhibit higher aqueous solubility due to polar SO₂ groups, whereas the target compound may require formulation optimization for oral delivery.
Biological Activity
3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene carboxamide class. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thiophene ring attached to a carboxamide functional group and two distinct aromatic substituents: a tert-butylphenyl group and a difluorophenyl group. The presence of these groups influences its solubility, stability, and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22F2N2O2S |
| Molecular Weight | 422.48 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated effectiveness against various bacterial strains, including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . The structural components of this compound suggest it may exhibit similar or enhanced activity due to its unique substituents.
Anticancer Activity
Thiophene derivatives have been explored for their anticancer potential. Compounds similar to the target compound have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and prostate cancer . The mechanism of action often involves the inhibition of key signaling pathways associated with cancer progression and angiogenesis. For instance, studies have indicated that certain thiophene derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Thiophene derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial enzymes in neurotransmission . The IC50 values for these interactions suggest that the compound may be effective in treating conditions like Alzheimer’s disease by enhancing cholinergic transmission.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Binding Affinity : The compound may bind to enzyme active sites or receptor sites, altering their function.
- Signal Transduction Pathways : It may modulate pathways involved in cell growth and apoptosis, particularly those affected in cancer.
- Reactive Oxygen Species (ROS) : Some studies suggest that thiophene derivatives can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Antimicrobial Efficacy : In vitro studies have shown that related thiophene compounds effectively inhibit the growth of resistant bacterial strains, indicating potential for development as new antibiotics.
- Cancer Cell Line Studies : Research on derivatives has revealed their ability to inhibit proliferation in various cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
- Neuroprotective Effects : Investigations into the neuroprotective properties against AChE inhibition suggest potential applications in neurodegenerative diseases.
Q & A
What are the recommended synthetic routes for 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide?
Basic Question
The synthesis typically involves multi-step organic reactions, starting with the formation of the thiophene core. A common approach includes:
- Thiophene Ring Construction : Cyclization of dicarbonyl precursors with elemental sulfur or via cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
- Functionalization : Methoxy and carboxamide groups are introduced sequentially. For example, nucleophilic substitution or Mitsunobu reactions for ether bond formation (e.g., attaching the 4-tert-butylphenylmethoxy group) .
- Coupling Reactions : Amide bond formation between the thiophene-2-carboxylic acid derivative and 2,4-difluoroaniline using coupling agents like EDCI/HOBt .
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Yields for similar compounds range from 40–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
How can researchers characterize this compound using spectroscopic and computational methods?
Basic Question
Methodological Steps :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For example, the tert-butyl group appears as a singlet (~1.3 ppm in H NMR), while fluorophenyl protons show splitting patterns due to F coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] for CHFNOS: 430.13) .
- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the tert-butyl and difluorophenyl groups, as demonstrated for analogous thiophene carboxamides .
What biological targets or mechanisms of action are hypothesized for this compound?
Basic Question
Based on structural analogs (e.g., thiophene-2-carboxamides with fluorophenyl groups), potential targets include:
- Kinases : The difluorophenyl moiety may interact with ATP-binding pockets, as seen in MAP kinase inhibitors .
- GPCRs : The tert-butylphenylmethoxy group could enhance lipophilicity, favoring membrane receptor binding .
Methodological Validation : Use molecular docking studies (e.g., AutoDock Vina) to predict binding affinities, followed by enzymatic assays (e.g., kinase inhibition IC measurements) .
How can researchers optimize the synthetic yield and purity of this compound?
Advanced Question
Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility during amide coupling but require rigorous drying to avoid hydrolysis .
- Catalysis : Use Pd catalysts (e.g., Pd(PPh)) for efficient Suzuki-Miyaura coupling of aryl groups to the thiophene core .
- Purification : Employ gradient elution in flash chromatography (hexane/EtOAc) to separate regioisomers. Purity >95% is achievable via recrystallization in ethanol/water .
How to analyze structure-activity relationships (SAR) for this compound in kinase inhibition?
Advanced Question
SAR Workflow :
Analog Synthesis : Modify substituents (e.g., replace tert-butyl with methyl or halogens) to assess steric/electronic effects .
Biological Assays : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler™). For example, a similar compound showed IC = 12 nM against JAK2 .
Computational Analysis : Compare electrostatic potential maps (Gaussian 09) to correlate substituent electronegativity with binding energy .
Data Interpretation : Contradictions in activity (e.g., lower potency with bulkier groups) may arise from steric hindrance in the kinase active site .
How to address contradictions in biological activity data across different assays?
Advanced Question
Root Cause Analysis :
- Assay Conditions : Variability in buffer pH or ATP concentration (e.g., 1 mM vs. 10 µM ATP) can alter IC values. Standardize protocols using guidelines from Journal of Medicinal Chemistry .
- Cell Line Differences : Test in isogenic cell lines to control for genetic background effects. For example, a compound may show EC = 50 nM in HeLa cells but 200 nM in HEK293 due to transporter expression .
Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to confirm target engagement .
What strategies are recommended for scaling up synthesis while maintaining environmental compatibility?
Advanced Question
Green Chemistry Approaches :
- Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
- Catalytic Efficiency : Use flow chemistry to reduce Pd catalyst loading (0.5 mol% vs. 5 mol% in batch reactions) .
- Waste Minimization : Implement in-line purification (e.g., catch-and-release columns) to reduce solvent waste by 60% .
How to evaluate the compound’s potential for off-target effects in vivo?
Advanced Question
Methodological Pipeline :
Proteome-Wide Screening : Use thermal shift assays (TSA) to identify unintended protein targets .
Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., 10 µM for 24 hrs) reveals pathway-level perturbations .
In Silico Toxicity Prediction : Tools like ProTox-II predict hepatotoxicity or cardiotoxicity based on structural motifs (e.g., sulfonamide alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
